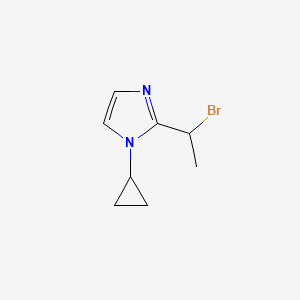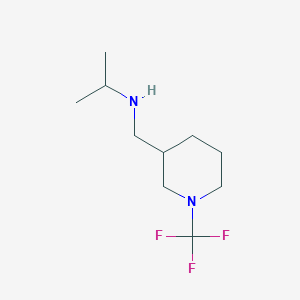
1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone is a synthetic organic compound that belongs to the class of imidazolidinylidene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone typically involves the following steps:
Formation of the Imidazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective alkylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the imidazolidine ring to form a more saturated compound.
Substitution: Replacement of the iodine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or reagent for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone involves its interaction with specific molecular targets and pathways. The hydroxy and iodine groups may play a crucial role in its reactivity and binding to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-chloro-acetone
- 1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-bromo-acetone
Uniqueness
1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its chloro and bromo analogs. The iodine atom may enhance its ability to participate in specific chemical reactions and interactions.
Propriétés
Formule moléculaire |
C11H19IN2O2 |
|---|---|
Poids moléculaire |
338.19 g/mol |
Nom IUPAC |
1-(1-hydroxy-2,2,3,5,5-pentamethylimidazolidin-4-ylidene)-3-iodopropan-2-one |
InChI |
InChI=1S/C11H19IN2O2/c1-10(2)9(6-8(15)7-12)13(5)11(3,4)14(10)16/h6,16H,7H2,1-5H3 |
Clé InChI |
VMCAYXGUOMHWDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=CC(=O)CI)N(C(N1O)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)





![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)



